Product packaging for Methyl 3-(4-nitrophenyl)propanoate(Cat. No.:CAS No. 54405-42-4)

Methyl 3-(4-nitrophenyl)propanoate

Cat. No.: B2432332
CAS No.: 54405-42-4
M. Wt: 209.201
InChI Key: IKQURJGGVJNQJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Organic Synthesis and Advanced Materials Chemistry

In the realm of organic synthesis, Methyl 3-(4-nitrophenyl)propanoate serves as a crucial intermediate, primarily due to the reactive handles it possesses. The nitro group, a strong electron-withdrawing moiety, can be readily transformed into an amino group, opening up a vast array of subsequent chemical modifications. This reduction is a cornerstone transformation, enabling the entry into the corresponding aniline (B41778) derivatives, which are themselves pivotal precursors for pharmaceuticals, agrochemicals, and dyes. The ester functionality, on the other hand, can undergo hydrolysis, transesterification, or amidation, allowing for the elongation and diversification of the molecular structure.

The significance of this compound extends into advanced materials chemistry, a field that seeks to design and create materials with novel or enhanced properties. The structural rigidity of the aromatic ring combined with the potential for functional group transformation makes its derivatives attractive candidates for the synthesis of high-performance polymers. For instance, the conversion of the nitro group to an amine allows for its use as a monomer in the production of polyamides, materials known for their excellent thermal stability and mechanical strength. nih.govnih.gov

Significance as a Versatile Synthetic Scaffold and Intermediate

The true power of this compound lies in its role as a versatile synthetic scaffold. A scaffold, in chemical terms, is a core molecular framework upon which a variety of functional groups and structural motifs can be built. The presence of multiple reactive sites on this compound allows for a stepwise and controlled construction of more complex molecules.

The most prominent transformation is the reduction of the nitro group to an amine, yielding Methyl 3-(4-aminophenyl)propanoate. This seemingly simple step is of profound importance as it completely alters the electronic nature of the aromatic ring, transforming an electron-deficient system into an electron-rich one. This opens the door to a different set of chemical reactions, most notably the formation of amides and the participation in polymerization processes. This amino derivative is a key building block in the synthesis of various heterocyclic compounds and has been identified as an important intermediate in the preparation of some pharmaceuticals.

Beyond the nitro group, the ester moiety provides another point of diversification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides with diverse functionalities. Alternatively, transesterification with different alcohols can lead to a variety of esters with tailored properties.

The aromatic ring itself, although deactivated by the nitro group, can in principle undergo electrophilic substitution reactions, though this is often challenging due to steric hindrance from the propanoate chain. Nevertheless, the strategic manipulation of these functional groups allows chemists to use this compound as a launchpad for the synthesis of a broad spectrum of target molecules.

Overview of Key Research Domains and Methodological Approaches

Research involving this compound and its derivatives is concentrated in several key domains:

Pharmaceutical and Agrochemical Synthesis: A significant portion of research focuses on the use of this compound as a precursor for biologically active molecules. The reduction to Methyl 3-(4-aminophenyl)propanoate is a frequently employed strategy to access building blocks for the synthesis of complex heterocyclic systems and other scaffolds of medicinal interest.

Polymer Chemistry: The application of the amino derivative of this compound as a monomer in the synthesis of polyamides and other polymers is an active area of investigation. nih.govmdpi.com Researchers are exploring how the incorporation of this structural unit influences the thermal, mechanical, and solubility properties of the resulting polymers.

Catalysis: The transformations of this compound, particularly the selective reduction of the nitro group, are often used as model reactions to develop and test new catalytic systems. The efficiency and selectivity of various catalysts, including those based on palladium and other transition metals, are frequently evaluated using this substrate. youtube.com

Methodologically, the synthesis and application of this compound involve a range of standard and advanced organic chemistry techniques:

Esterification: The most common method for the synthesis of the title compound is the Fischer esterification of 3-(4-nitrophenyl)propanoic acid with methanol (B129727), typically catalyzed by a strong acid like sulfuric acid.

Catalytic Hydrogenation: The reduction of the nitro group is almost exclusively carried out by catalytic hydrogenation. This method offers high selectivity, avoiding the reduction of the ester group or the aromatic ring. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. nih.gov

Cross-Coupling Reactions: While less common for this specific molecule, palladium-catalyzed cross-coupling reactions like the Heck reaction are a powerful tool for C-C bond formation in related systems. nih.govnih.gov These reactions could potentially be used to further functionalize the aromatic ring of this compound derivatives.

Cyclization Reactions: The derivatives of this compound can be used as precursors for the synthesis of heterocyclic compounds through various cyclization strategies. organic-chemistry.orgresearchgate.net These reactions are often key steps in the synthesis of complex natural products and pharmaceuticals.

The following data tables summarize some of the key reactions and findings related to this compound.

Table 1: Synthesis of this compound via Fischer Esterification

Reactant 1Reactant 2CatalystSolventReaction ConditionsProductYieldReference
3-(4-Nitrophenyl)propanoic acidMethanolSulfuric AcidMethanolRefluxThis compoundHigh

Table 2: Catalytic Reduction of this compound

ReactantCatalystReducing AgentSolventReaction ConditionsProductSelectivityReference
This compound10% Pd/CHydrogen (H₂)Not specified25°C, 1 atmMethyl 3-(4-aminophenyl)propanoateHigh
This compoundSnCl₂HClNot specifiedNot specifiedMethyl 3-(4-aminophenyl)propanoateSide products possible

Table 3: Application of Methyl 3-(4-aminophenyl)propanoate in Synthesis

ReactantReaction TypeApplicationReference
Methyl 3-(4-aminophenyl)propanoatePolymerizationMonomer for polyamide synthesis nih.govmdpi.com
Methyl 3-(4-aminophenyl)propanoateAcylation/CyclizationIntermediate for pharmaceutical synthesis

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO4 B2432332 Methyl 3-(4-nitrophenyl)propanoate CAS No. 54405-42-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(4-nitrophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-3,5-6H,4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQURJGGVJNQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies and Process Optimization

Directed Synthesis of Methyl 3-(4-Nitrophenyl)propanoate

The direct synthesis of this compound is a multi-step process that requires precise control over reaction conditions to achieve high yields and purity. The primary route involves the esterification of 3-(4-nitrophenyl)propanoic acid.

Esterification Reactions for Carboxylate Formation

The formation of the methyl ester from 3-(4-nitrophenyl)propanoic acid is typically achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product side, an excess of the alcohol is used, or water, the by-product, is removed. masterorganicchemistry.com

A representative laboratory procedure involves dissolving 3-(4-nitrophenyl)propanoic acid in methanol, followed by the addition of a catalytic amount of sulfuric acid. The mixture is then refluxed for several hours. The progress of the reaction can be monitored by techniques like thin-layer chromatography. Upon completion, the excess methanol is removed, and the crude product is purified.

The mechanism of the Fischer esterification proceeds through several key steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic attack of the methanol oxygen on the activated carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com

Proton transfer from the oxonium ion to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water as a leaving group, forming a protonated ester. masterorganicchemistry.com

Deprotonation of the protonated ester to yield the final methyl ester and regenerate the acid catalyst. masterorganicchemistry.com

Parameter Condition Effect on Yield
Catalyst Sulfuric Acid (H₂SO₄)Catalyzes the reaction, increasing the rate of ester formation.
Reactant Ratio Excess MethanolShifts the equilibrium towards the product side.
Temperature RefluxIncreases the reaction rate.

Strategic Incorporation of the 4-Nitrophenyl Moiety

The 4-nitrophenyl group is a crucial component of the target molecule and is typically introduced before the esterification step. The starting material, 3-(4-nitrophenyl)propanoic acid, is a derivative of 3-phenylpropionic acid where a nitro group is present at the para position of the phenyl ring. nih.gov The synthesis of this precursor can be achieved through various methods, often involving the nitration of a suitable aromatic precursor. For instance, nitration of phenol (B47542) with dilute nitric acid yields a mixture of 2-nitrophenol (B165410) and 4-nitrophenol, the latter of which can be a precursor for more complex molecules. wikipedia.org The nitro group is an electron-withdrawing group and directs incoming electrophiles to the meta position, however, the synthesis of the starting acid itself is a separate consideration from the direct synthesis of the final ester from the acid.

Reductive Pathways for Propanoate Backbone Generation

While not a direct step in the synthesis of this compound from its corresponding carboxylic acid, reductive pathways are fundamental in the synthesis of the propanoate backbone itself from other functional groups. For instance, the reduction of a carbon-carbon double or triple bond in a precursor molecule can generate the saturated propanoate chain. Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) and hydrogen gas (H₂), is a common method for reducing alkenes and alkynes to alkanes. numberanalytics.com

Alternatively, the propanoate backbone can be constructed through multi-step sequences starting from smaller molecules. For example, acetic acid can be converted to propanoic acid through a series of reactions including reduction to ethanol (B145695), conversion to an ethyl halide, reaction with a cyanide salt to form propanenitrile, and subsequent hydrolysis to propanoic acid. quora.com These methods, while not directly involved in the final esterification, are crucial for the synthesis of the necessary precursors.

Advanced Carbon-Carbon Bond Formation Strategies in Analog Preparation

The synthesis of analogs of this compound often requires sophisticated carbon-carbon bond formation strategies to introduce structural diversity. These methods allow for the creation of a wide range of derivatives with potentially interesting chemical and biological properties.

Catalyzed Condensation Reactions

Catalyzed condensation reactions are powerful tools for forming carbon-carbon bonds. For example, Claisen condensation can be employed to construct the β-keto ester precursors which can be further modified to yield propanoate analogs. In a relevant study, the enzyme OleA was shown to catalyze Claisen condensation reactions involving p-nitrophenyl esters. nih.gov This enzymatic approach offers a green and highly selective alternative to traditional chemical methods. The reaction proceeds through an acyl-enzyme intermediate, which then reacts with a second acyl-CoA substrate to form the condensation product. nih.gov

Metal-Mediated and Organocatalytic Coupling Approaches

Metal-mediated cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are indispensable for creating carbon-carbon bonds between different molecular fragments. These reactions typically employ a palladium catalyst to couple an organohalide or triflate with an organoboron, organotin, or terminal alkyne, respectively. These methodologies could be applied to synthesize analogs with diverse substituents on the phenyl ring or modifications to the propanoate chain.

Organocatalysis has also emerged as a powerful strategy in organic synthesis. For instance, the use of chiral organocatalysts can facilitate the enantioselective synthesis of propanoate analogs. These catalysts can activate substrates through the formation of iminium or enamine intermediates, leading to highly controlled bond formations.

The table below summarizes some advanced C-C bond formation strategies applicable to the synthesis of propanoate analogs.

Reaction Type Catalyst/Reagent Bond Formed Key Features
Claisen Condensation (Enzymatic) OleA EnzymeC-CGreen, highly selective, proceeds via an acyl-enzyme intermediate. nih.gov
Suzuki Coupling Palladium Catalyst, BaseC(sp²)-C(sp²)Couples aryl halides with arylboronic acids.
Heck Coupling Palladium Catalyst, BaseC(sp²)-C(sp²)Couples aryl halides with alkenes.
Sonogashira Coupling Palladium/Copper Catalyst, BaseC(sp²)-C(sp)Couples aryl halides with terminal alkynes.
Organocatalytic Michael Addition Chiral Amine CatalystC-CEnantioselective formation of C-C bonds.

Decarboxylative Functionalization Routes

Decarboxylative functionalization has emerged as a powerful strategy in organic synthesis, offering novel pathways to form carbon-carbon and carbon-heteroatom bonds. In the context of compounds structurally related to this compound, decarboxylative nitration presents a potential, albeit less direct, synthetic route. This method involves the replacement of a carboxylic acid group with a nitro group. chemrevlett.com

Recent advancements have focused on the decarboxylative nitration of various carboxylic acids. For instance, metal-catalyzed nitrodecarboxylation of aliphatic carboxylic acids has been achieved using reagents like nitronium tetrafluoroborate (B81430) in the presence of a silver carbonate catalyst. chemrevlett.com Similarly, aromatic and heteroaromatic carboxylic acids can undergo decarboxylative nitration, providing a pathway to nitroaryls. chemrevlett.com While not a direct synthesis of this compound itself, this methodology is crucial for creating the nitrophenyl moiety from a corresponding dicarboxylic acid precursor, which could then be esterified.

The general principle of decarboxylative nitration of an aromatic carboxylic acid can be illustrated as follows: Ar-COOH → Ar-NO₂ + CO₂

This transformation is particularly useful for introducing a nitro group onto an aromatic ring that might be sensitive to traditional nitrating conditions.

Stereoselective Synthesis and Chiral Control in Derivatives

While this compound itself is achiral, its derivatives, which may possess stereocenters, are of significant interest in medicinal chemistry and materials science. The ability to control the stereochemistry during the synthesis of these derivatives is crucial for their biological activity and material properties.

Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule. For derivatives of this compound, this could involve creating a stereocenter on the propanoate backbone or on a substituent attached to the phenyl ring.

One approach to achieving this is through the use of chiral catalysts. For example, in reactions involving the creation of new stereocenters, such as in the synthesis of complex molecules, transition metal catalysts are often employed. purdue.edu These catalysts can be designed with chiral ligands that influence the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.

Another strategy involves the use of enzymes. Biocatalysis, particularly with enzymes like ketoreductases (KREDs), has proven highly effective for the stereoselective reduction of ketones to chiral alcohols, which can be intermediates in the synthesis of more complex derivatives. nih.gov

In molecules with multiple stereocenters, controlling the relative configuration between them (diastereoselectivity) is a key challenge. Diastereoselective reactions are often guided by the existing stereochemistry in the molecule or by the use of specific reagents and catalysts. For instance, in cycloaddition reactions, the stereochemistry of the starting materials can dictate the stereochemistry of the resulting cyclic product. nih.gov

Once a mixture of diastereomers is formed, their separation is often necessary. This is typically achieved through chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC), taking advantage of the different physical properties of the diastereomers. nih.gov

Process Engineering and Scalability in Laboratory Synthesis

Translating a laboratory synthesis to a larger scale requires careful consideration of process engineering principles to ensure safety, efficiency, and reproducibility.

Continuous flow chemistry has gained significant traction as a powerful tool for chemical synthesis, offering numerous advantages over traditional batch processing. researchgate.neteuropa.eu These benefits include enhanced heat and mass transfer, improved safety profiles for hazardous reactions, and the potential for automation and high-throughput screening. researchgate.netuliege.be

For the synthesis of nitroaromatic compounds, flow chemistry offers a particularly attractive approach due to the often exothermic and hazardous nature of nitration reactions. europa.euuliege.be By performing the reaction in a continuous flow reactor, the reaction volume at any given time is small, minimizing the risk of thermal runaway. Furthermore, the precise control over reaction parameters such as temperature, pressure, and residence time allows for optimization of yield and selectivity. researchgate.net

A conceptual continuous flow setup for a nitration reaction could involve pumping solutions of the aromatic precursor and the nitrating agent through a mixing tee and into a heated or cooled reactor coil. The product stream would then be collected for purification. This approach has been successfully applied to the synthesis of various nitro compounds and could be adapted for the production of this compound or its precursors. researchgate.netuliege.be

For esterification reactions, while strong mineral acids are effective, they can lead to side reactions and purification challenges. The use of solid acid catalysts, such as ion-exchange resins, can simplify product workup and catalyst recovery. researchgate.net

In more complex transformations, such as cross-coupling or functionalization reactions that might be used to synthesize derivatives, the choice of catalyst and ligands is paramount. For instance, in palladium-catalyzed reactions, the ligand can influence not only the catalytic activity but also the regioselectivity and stereoselectivity of the transformation. researchgate.net The optimization process often involves screening a library of catalysts and ligands under various reaction conditions to identify the optimal system.

Table of Key Synthetic Parameters and Outcomes

Reaction Type Reagents and Conditions Product Yield Reference
Esterification 3-(4-nitrophenyl)propanoic acid, Methanol, Sulfuric acid (cat.), Reflux This compound -
Decarboxylative Nitration Aromatic carboxylic acid, NO₂BF₄, Ag₂CO₃, DMA, 90 °C Nitroaryl Good to high chemrevlett.com
Asymmetric Reduction Ketone precursor, Ketoreductase (KRED) Chiral alcohol - nih.gov
Continuous Flow Nitration Furfural, Acetyl nitrate (B79036) (in situ), Flow reactor Nitrofurfural Excellent uliege.be

Note: The table provides a summary of general reaction types and conditions. Specific yields and conditions can vary based on the exact substrates and optimized procedures.

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Pathways of Functional Group Transformations

The functional groups of Methyl 3-(4-nitrophenyl)propanoate each provide a locus for specific chemical reactions, from electron transfers involving the nitro group to nucleophilic attacks on the ester and the aromatic ring.

The nitro group of nitroaromatic compounds is a potent electron acceptor, a characteristic that defines its reactivity. The reduction of the nitro group can proceed through distinct single- or two-electron transfer pathways, often mediated by chemical reductants or flavoenzymes. nih.govresearchgate.net

The initial step can be a one-electron transfer, which produces a nitro anion radical. researchgate.net This radical intermediate is a key species; in the presence of oxygen, it can transfer the electron to O₂, regenerating the parent nitroaromatic compound and forming a superoxide (B77818) radical in what is known as a futile cycle. researchgate.net Alternatively, the reduction can proceed through a direct two-electron transfer, typically a net hydride transfer, to form a nitroso intermediate. nih.gov

Flavoenzymes, such as NADPH:cytochrome P-450 reductase (P-450R), are known to reduce nitroaromatic compounds in a single-electron fashion. nih.gov The reaction rates for these enzymatic reductions often show a linear dependence on the one-electron reduction potential (E¹₇) of the nitroaromatic compound, which is consistent with an "outer-sphere" electron transfer model. nih.gov In these mechanisms, electrons are transferred from a reducing agent, like NaBH₄, to the nitroaromatic molecule, a process that is often accelerated by the surface of a catalyst. rsc.org

Table 1: Mechanistic Features of Nitro Group Reduction

Mechanism TypeKey Steps & IntermediatesMediators
Single-Electron Transfer Formation of a nitro anion radical (ArNO₂⁻•). Can participate in futile cycling with O₂.Flavoenzymes (e.g., P-450R), Chemical Reductants
Two-Electron Transfer Net hydride transfer. Formation of a nitroso derivative (ArNO), which is further reduced to a hydroxylamine (B1172632) (ArNHOH).NAD(P)H:Quinone Oxidoreductase (NQO1), Bacterial Nitroreductases

The ultimate products of these reduction pathways are typically the corresponding hydroxylamines and, upon further reduction, the amino derivatives, such as Methyl 3-(4-aminophenyl)propanoate. nih.gov

The hydrolysis of the propanoate ester group in this compound can be catalyzed by either acid or base. libretexts.orglibretexts.org These reactions involve nucleophilic attack on the electrophilic carbonyl carbon of the ester.

Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible and involves the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon. libretexts.orgyoutube.com This forms a tetrahedral alkoxide intermediate. Subsequently, the carbonyl double bond reforms, leading to the elimination of the methoxide (B1231860) leaving group (⁻OCH₃) to yield the carboxylate anion and methanol (B129727). libretexts.orgyoutube.com The final step is an acid-base reaction where the highly basic methoxide ion deprotonates the carboxylic acid, driving the reaction to completion. youtube.com Because the base is consumed, it is considered a reactant rather than a catalyst. libretexts.org

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. libretexts.org The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.org Following a proton transfer, the methanol group is eliminated as a neutral molecule. Deprotonation of the resulting carbonyl regenerates the acid catalyst and yields the final carboxylic acid product. libretexts.org To shift the equilibrium toward the products, a large excess of water is typically used. libretexts.org

The kinetics of hydrolysis are significantly influenced by the substituents on the aromatic ring. The strongly electron-withdrawing nitro group at the para position increases the electrophilicity of the ester's carbonyl carbon, thereby facilitating the rate-determining nucleophilic attack and accelerating the rate of hydrolysis compared to non-substituted phenylpropanoates.

Table 2: Comparison of Ester Hydrolysis Mechanisms

FeatureBase-Catalyzed Hydrolysis (Saponification)Acid-Catalyzed Hydrolysis
Initial Step Nucleophilic attack by OH⁻ on the carbonyl carbon. youtube.comProtonation of the carbonyl oxygen. libretexts.org
Intermediate Tetrahedral alkoxide intermediate. libretexts.orgTetrahedral intermediate. libretexts.org
Leaving Group Methoxide ion (⁻OCH₃). youtube.comMethanol (CH₃OH). youtube.com
Nature of Reaction Irreversible; base is a reactant. libretexts.orglibretexts.orgReversible; driven by excess water. libretexts.org
Final Products Carboxylate salt and methanol. libretexts.orgCarboxylic acid and methanol. libretexts.org

While aromatic rings are typically nucleophilic, the presence of strongly electron-withdrawing substituents, such as the nitro group in this compound, can render the ring electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org This reaction does not proceed via an SN1 or SN2 mechanism, but rather through a distinct addition-elimination pathway. wikipedia.org

The SNAr mechanism involves two key steps:

Addition: A nucleophile attacks the aromatic ring at a carbon atom bearing a leaving group. libretexts.org This step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The aromaticity of the ring is temporarily broken during this step. libretexts.org

Elimination: The leaving group departs, restoring the aromaticity of the ring and forming the final substitution product. libretexts.org

The nitro group plays a crucial role in activating the ring for this reaction. When positioned ortho or para to the leaving group, it can effectively stabilize the negative charge of the Meisenheimer complex through resonance, delocalizing the charge onto its own oxygen atoms. libretexts.orgnih.gov This stabilization lowers the activation energy of the initial addition step, thereby accelerating the reaction. libretexts.org For this compound, a nucleophile would attack the carbon atom attached to the propanoate chain if a suitable leaving group were present on the ring, though substitution of the nitro group itself is also possible under certain conditions. wikipedia.org

Investigation of Enzyme-Catalyzed Reactions Involving Propanoate Derivatives

Enzymes offer highly selective and efficient routes for the transformation of organic molecules under mild conditions. nih.gov Propanoate derivatives can serve as substrates for various enzyme classes, leading to specific biocatalytic conversions.

The ester linkage in propanoate derivatives is a primary target for enzymatic hydrolysis. Enzymes such as lipases and esterases, which belong to the α/β hydrolase superfamily, are commonly used for this purpose. nih.gov The catalytic mechanism of these enzymes typically involves a catalytic triad (B1167595) (e.g., Ser-His-Asp). nih.gov The serine residue, acting as a nucleophile, attacks the carbonyl carbon of the ester bond, leading to the formation of a covalent acyl-enzyme intermediate and the release of the alcohol moiety. libretexts.orgnih.gov This intermediate is then hydrolyzed by a water molecule to release the carboxylic acid and regenerate the active enzyme. nih.gov

Besides hydrolysis, other enzymes can catalyze reactions on molecules containing a propanoate framework. For instance, peroxygenases can oxidize related structures, and alcohol dehydrogenases can be used for stereoselective reductions of nearby ketone functionalities, demonstrating the potential for a range of biocatalytic modifications. nih.gov

Table 3: Examples of Enzyme Classes for Propanoate Derivative Conversion

Enzyme ClassTypical ReactionMechanistic Feature
Esterases/Lipases Ester HydrolysisNucleophilic attack by an active site serine to form an acyl-enzyme intermediate. nih.gov
Peroxygenases OxidationH₂O₂-dependent oxidation of various functional groups. nih.gov
Dehydrogenases Reduction/OxidationNAD(P)H-dependent reduction of ketones or oxidation of alcohols. nih.gov
Transaminases AminationConversion of ketones to chiral amines. nih.gov

These biocatalytic platforms provide powerful tools for synthesizing valuable enantiopure building blocks from racemic starting materials. nih.gov

Enzymatic elimination reactions, catalyzed by lyases, can also be envisioned for appropriately substituted propanoate derivatives. While specific studies on this compound are not prevalent, the principles of enzymatic elimination can be applied. For an elimination reaction to occur, a substrate would typically require a proton on the α-carbon and a suitable leaving group on the β-carbon.

In a hypothetical scenario, an enzyme could catalyze the elimination of the 4-nitrophenyl group from a modified propanoate derivative. This could proceed through a carbanion or concerted mechanism, depending on the enzyme's active site architecture. Kinetic studies of such reactions would focus on determining Michaelis-Menten parameters (Kₘ and k꜋ₐₜ) to quantify the enzyme's affinity for the substrate and its catalytic efficiency. The pH-dependence of these kinetic parameters can provide insights into the roles of specific ionizable residues in the enzyme's active site that are involved in catalysis, such as abstracting the α-proton or stabilizing the leaving group.

Analysis of Reaction Intermediates and Transition States

The progression of a chemical reaction from reactants to products involves high-energy transition states and transient intermediates. Understanding these species is crucial for elucidating reaction mechanisms.

Ester Hydrolysis: The hydrolysis of the ester group in this compound, whether under acidic or basic conditions, proceeds through a key tetrahedral intermediate .

Base-Catalyzed Hydrolysis: In the presence of a base, such as hydroxide ion (OH⁻), the reaction begins with a nucleophilic attack on the electrophilic carbonyl carbon of the ester. This forms a negatively charged tetrahedral intermediate. This intermediate is unstable and collapses, expelling the methoxide ion (CH₃O⁻) as a leaving group to form 3-(4-nitrophenyl)propanoic acid, which is then deprotonated by the base to yield the carboxylate salt. The formation of this tetrahedral intermediate is often the rate-determining step. semanticscholar.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated by the acid catalyst (e.g., H₃O⁺). chemguide.co.uk This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. This attack also leads to a tetrahedral intermediate, which then undergoes proton transfer and elimination of a methanol molecule to regenerate the acid catalyst and form the carboxylic acid product. semanticscholar.org These reactions are typically reversible. chemguide.co.uk

Nitro Group Reduction: The reduction of the aromatic nitro group to an amine is a multi-step process involving the transfer of six electrons. nih.gov The mechanism involves several key intermediates:

Nitroso Intermediate: The initial two-electron reduction of the nitro group (NO₂) leads to the formation of a nitroso (-NO) group. nih.gov

N-Hydroxylamino Intermediate: A subsequent two-electron reduction converts the nitroso group into an N-hydroxylamino (-NHOH) group. nih.gov This intermediate is of significant interest as it can be prone to further reactions or rearrangements. nih.gov The reduction of the nitroso group to the hydroxylamino intermediate is typically much faster than the initial reduction of the nitro group. nih.gov

Amino Group Formation: The final reduction step converts the N-hydroxylamino group to the final amino (-NH₂) product. nih.gov

Computational studies on similar molecules, like p-nitrophenyl trifluoroacetate, have been used to model the potential energy surfaces of hydrolysis reactions. These studies help visualize the transition states, which for reactions involving multiple water molecules, can be lower in energy than the initial reactants, highlighting the role of the solvent in stabilizing these high-energy structures. mdpi.com

Impact of Solvent Systems and Catalytic Environments on Reaction Pathways

The choice of solvent and catalyst profoundly influences the rate, selectivity, and even the mechanism of reactions involving this compound.

Solvent Effects on Hydrolysis: The rate of alkaline hydrolysis of p-nitrophenyl esters is highly sensitive to the solvent system. Studies on the closely related compound p-nitrophenyl acetate (B1210297) show a dramatic increase in the reaction rate when moving from water to aqueous mixtures of dimethyl sulfoxide (B87167) (DMSO). scholaris.ca

The observed rate enhancement is attributed to two main factors:

Ground State Destabilization: The hydroxide ion (OH⁻) is strongly solvated by water through hydrogen bonding. In DMSO-rich mixtures, this solvation shell is disrupted, destabilizing the hydroxide ion and increasing its nucleophilicity (reactivity). scholaris.ca

Transition State Stabilization: The transition state for the nucleophilic attack is a large, charge-delocalized anion. Polar aprotic solvents like DMSO are effective at stabilizing such transition states, further lowering the activation energy of the reaction. scholaris.ca

Table 1: Effect of Solvent Composition on the Second-Order Rate Constant (kN) for the Alkaline Hydrolysis of p-Nitrophenyl Acetate at 25°C. scholaris.ca
Solvent (mol % DMSO in H₂O)kN (M⁻¹s⁻¹)
0 (Pure H₂O)11.6
1029.2
2066.1
30155
40367
50933
602,450
707,940
8032,800

Catalytic Environments: The catalytic environment is critical for directing the desired transformation, whether it is ester synthesis, hydrolysis, or nitro group reduction.

Ester Synthesis and Hydrolysis: The synthesis of this compound is typically achieved via Fischer esterification, using concentrated sulfuric acid as the catalyst in methanol, which also serves as the solvent. The reaction is driven to completion by using an excess of methanol and heating under reflux. For hydrolysis, dilute aqueous acid or, more commonly, a dilute base like sodium hydroxide is used. chemguide.co.uk Base-catalyzed hydrolysis has the advantage of being irreversible, as the final carboxylate product is deprotonated and shows no tendency to react with the alcohol. chemguide.co.uk

Nitro Group Reduction: A variety of catalytic systems can be employed to reduce the nitro group, with the choice often depending on the desired chemoselectivity and the presence of other functional groups. commonorganicchemistry.comorganic-chemistry.org Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel is highly effective. commonorganicchemistry.com Alternatively, metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of acid (e.g., HCl or acetic acid) are common, mild, and often tolerate other reducible groups. commonorganicchemistry.commasterorganicchemistry.com

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of Methyl 3-(4-nitrophenyl)propanoate in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete structural map can be assembled.

One-dimensional (1D) NMR provides fundamental information about the chemical environment of each unique proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to its distinct proton environments. The aromatic protons on the 4-nitrophenyl ring typically appear as a pair of doublets (an AA'BB' system) due to their coupling with adjacent protons. The protons of the propanoate chain manifest as two triplets, resulting from the coupling between the adjacent methylene (B1212753) (-CH₂) groups. The methyl ester protons (-OCH₃) appear as a distinct singlet, as they have no adjacent protons to couple with.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical nature. The carbonyl carbon of the ester group is characteristically found far downfield. The aromatic carbons show distinct signals, with the carbon atom bonded to the nitro group being significantly influenced by its electron-withdrawing nature. The carbons of the methylene groups and the methyl ester group appear in the aliphatic region of the spectrum. vaia.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom NameAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)¹H Multiplicity
H-2/H-6Aromatic CH~8.15~123.5Doublet
H-3/H-5Aromatic CH~7.40~129.5Doublet
C-1Aromatic C-NO₂-~147.0-
C-4Aromatic C-CH₂-~148.0-
α-CH₂Methylene~2.70~35.0Triplet
β-CH₂Methylene~3.10~30.0Triplet
C=OCarbonyl-~172.0-
OCH₃Methyl~3.65~51.5Singlet

Note: Predicted values are based on standard chemical shift increments and data from analogous compounds. Actual experimental values may vary based on solvent and other conditions.

Two-dimensional (2D) NMR techniques are employed to resolve structural ambiguities and confirm atomic connectivity. epfl.ch

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For this molecule, a key COSY correlation would be observed between the α-CH₂ and β-CH₂ protons of the propanoate chain, confirming their adjacency. youtube.comgithub.io

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.edu This is crucial for assigning each carbon signal to its attached proton(s). For example, it would show cross-peaks connecting the α-CH₂ proton signal to the α-carbon signal, the β-CH₂ proton signal to the β-carbon signal, and the OCH₃ proton singlet to the methyl carbon signal. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons over two to four bonds. columbia.edu This technique is instrumental in piecing together the molecular fragments. Key HMBC correlations would include the β-CH₂ protons to the aromatic C-4 carbon, confirming the attachment of the propanoate chain to the ring, and the α-CH₂ and OCH₃ protons to the carbonyl carbon, confirming the ester functionality. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This is particularly useful for conformational analysis. For instance, NOESY could reveal spatial proximity between the β-CH₂ protons and the aromatic protons (H-3/H-5), providing insight into the molecule's preferred three-dimensional arrangement.

The flexibility of this compound is primarily due to rotation around the single bonds of the propanoate side chain. Conformational analysis, often aided by computational modeling and NOESY data, investigates the molecule's preferred spatial orientations. Studies on similar 3-arylpropanoic esters suggest that the molecule exists in an equilibrium of different conformers, mainly gauche and trans, arising from rotation around the Cα-Cβ bond. rsc.org The relative populations of these conformers can be influenced by steric and electronic interactions between the ester group and the aromatic ring. rsc.org Dynamic NMR studies, which involve recording spectra at different temperatures, could be used to study the energy barriers between these conformational states.

Mass Spectrometry for Precise Molecular Identification and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental formula, and providing structural information through fragmentation analysis.

Both EI-MS and ESI-MS provide valuable, complementary information.

Electron Ionization (EI-MS): This hard ionization technique involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and extensive fragmentation. The resulting mass spectrum serves as a molecular fingerprint. Characteristic fragmentation pathways for this compound would likely include:

Loss of the methoxy (B1213986) radical (•OCH₃) to form an acylium ion.

Loss of the methoxycarbonyl group (•COOCH₃).

Cleavage of the bond between the α and β carbons.

A McLafferty rearrangement, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.

Loss of the nitro group (NO₂) or a nitro radical (•NO₂).

Electrospray Ionization (ESI-MS): As a soft ionization technique, ESI is less destructive than EI and typically produces protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. nih.gov This method is ideal for accurately determining the molecular weight. Tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion can be used to induce controlled fragmentation, often involving the loss of small neutral molecules like methanol (B129727) (CH₃OH) or water (H₂O). rsc.org

HRMS provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the parent ion and its fragments. For this compound (C₁₀H₁₁NO₄), HRMS can easily distinguish it from other compounds with the same nominal mass but different elemental compositions.

Table 2: Key Ions for this compound in Mass Spectrometry
Ion FormulaIon TypeCalculated Exact MassTechnique
C₁₀H₁₁NO₄Molecular Formula209.0688-
[C₁₀H₁₁NO₄]⁺•Molecular Ion209.0688EI-MS
[C₁₀H₁₂NO₄]⁺Protonated Molecule210.0761ESI-MS
[C₁₀H₁₁NNaO₄]⁺Sodiated Adduct232.0580ESI-MS

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a sample, providing information about the functional groups present. FT-IR and Raman spectroscopy are complementary techniques. researchgate.netiaea.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: In the FT-IR spectrum of this compound, distinct absorption bands confirm the presence of its key functional groups. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ester group is expected. The nitro group (NO₂) will exhibit two strong characteristic stretching vibrations (asymmetric and symmetric). The C-O bonds of the ester will also show stretching vibrations. Furthermore, C-H stretching from both the aromatic ring and the aliphatic chain will be visible, along with aromatic C=C stretching bands. researchgate.net

Raman Spectroscopy: Raman spectroscopy also detects these vibrational modes. While the C=O stretch is typically weaker in Raman than in IR, the symmetric stretch of the nitro group and the vibrations of the aromatic ring often produce strong Raman signals. The complementarity of FT-IR and Raman is valuable for a comprehensive vibrational analysis.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
C-H Stretch (Aromatic)Ar-H3100 - 3000Medium-WeakMedium-Strong
C-H Stretch (Aliphatic)-CH₂, -CH₃3000 - 2850MediumMedium
C=O StretchEster1750 - 1735StrongMedium
C=C StretchAromatic1600 - 1450MediumStrong
NO₂ Asymmetric StretchNitro1550 - 1500StrongMedium
NO₂ Symmetric StretchNitro1370 - 1330StrongStrong
C-O StretchEster1300 - 1150StrongWeak

Characterization of Functional Groups and Molecular Fingerprints

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, alongside Nuclear Magnetic Resonance (NMR) spectroscopy, offers a comprehensive characterization of the molecule's functional groups and its unique spectral fingerprint.

FT-IR and Raman Spectroscopy

While a specific experimental spectrum for this compound is not widely published, its characteristic vibrational modes can be predicted based on data from analogous compounds such as methyl propanoate and various nitrophenyl derivatives. researchgate.netejournal.by The FT-IR and Raman spectra are expected to be dominated by vibrations of the ester, nitro, and substituted benzene (B151609) ring moieties.

Key expected vibrational frequencies are detailed in the table below. The strong electron-withdrawing nature of the nitro group influences the electronic environment of the entire molecule, which can cause shifts in the characteristic frequencies of other functional groups.

Predicted FT-IR and Raman Vibrational Modes

Vibrational Mode Expected Wavenumber (cm⁻¹) Description
C-H Stretching (Aromatic) 3100-3000 Stretching vibrations of the C-H bonds on the benzene ring.
C-H Stretching (Aliphatic) 3000-2850 Asymmetric and symmetric stretching of the -CH₂- and -CH₃ groups.
C=O Stretching (Ester) ~1735 A strong, characteristic absorption for the carbonyl group of the ester.
N-O Asymmetric Stretching 1530-1500 A strong, characteristic absorption for the nitro group. researchgate.net
C=C Stretching (Aromatic) 1600-1450 Vibrations of the carbon-carbon bonds within the benzene ring.
N-O Symmetric Stretching 1350-1330 A strong, characteristic absorption for the nitro group. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the carbon-hydrogen framework of this compound. Based on data from similar structures, a detailed prediction of the NMR spectra can be made. nih.govresearchgate.net The aromatic protons are expected to appear as two distinct doublets due to the para-substitution pattern. The strong deshielding effect of the nitro group will shift the signals of the adjacent aromatic protons significantly downfield.

Predicted ¹H NMR Data (CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Assignment
~8.20 Doublet 2H, Ar-H ortho to NO₂
~7.45 Doublet 2H, Ar-H meta to NO₂
~3.70 Singlet 3H, -OCH₃
~3.05 Triplet 2H, -CH₂-Ar

Predicted ¹³C NMR Data (CDCl₃)

Chemical Shift (δ, ppm) Assignment
~172.0 C=O (Ester)
~148.0 Ar-C attached to NO₂
~146.5 Ar-C attached to propanoate chain
~129.5 Ar-CH meta to NO₂
~124.0 Ar-CH ortho to NO₂
~52.0 -OCH₃
~35.0 -CH₂-Ar

Analysis of Hydrogen Bonding and Intermolecular Interactions

In the solid state, the molecular packing of this compound is governed by various intermolecular interactions. Although lacking a conventional hydrogen bond donor like an -OH or -NH group, weak C-H···O hydrogen bonds are expected to be significant. These interactions would likely involve the aliphatic C-H groups of the propanoate chain and the oxygen atoms of the nitro and carbonyl groups of adjacent molecules.

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound are primarily dictated by the 4-nitrophenyl chromophore.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions and Reaction Progress Monitoring

The UV-Vis spectrum of this compound is expected to show a strong absorption band in the UV region. This absorption corresponds to π → π* electronic transitions within the nitrophenyl aromatic system. The presence of the nitro group, a strong chromophore, results in a bathochromic (red) shift of the absorption maximum compared to unsubstituted benzene. For related compounds like 4-nitrophenol, the absorption maximum is observed around 320-400 nm, depending on the solvent and pH. researchgate.net A similar absorption profile is anticipated for this compound, making UV-Vis spectrophotometry a useful tool for monitoring reactions involving this chromophore, such as the reduction of the nitro group.

Fluorescence Spectroscopy for Luminescent Probe Development

Nitroaromatic compounds are generally known to be poor fluorophores. chemscene.comnih.gov The nitro group often acts as a fluorescence quencher due to the promotion of efficient intersystem crossing from the singlet excited state (S₁) to a triplet state (T₁), followed by non-radiative decay. This process is often facilitated by the ability of the nitro group to twist out of the plane of the aromatic ring in the excited state. chemscene.com

Consequently, this compound is not expected to be significantly fluorescent. However, this quenching property can be exploited. For instance, the compound could serve as a non-fluorescent precursor in the development of fluorescent probes. A chemical reaction, such as the reduction of the nitro group to an amino group, would eliminate the quenching effect and "turn on" fluorescence, providing a detectable signal. The development of such probes based on the fluorescence quenching by p-nitrophenyl substituents has been demonstrated.

X-ray Diffraction Studies for Solid-State Structural Determination

The definitive method for determining the three-dimensional structure of a molecule in the solid state is X-ray crystallography.

Single Crystal X-ray Crystallography for Absolute Configuration and Molecular Conformation

While a published crystal structure for this compound was not found, analysis of the closely related compound, Methyl 3-[4-(4-nitrobenzyloxy)phenyl]propanoate, provides significant insight into the expected structural features. researchgate.net Single-crystal X-ray diffraction analysis would reveal precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation.

In such a structure, the bond lengths and angles of the phenyl ring and the ester group would be expected to conform to standard values. Key conformational features would include the dihedral angle between the plane of the benzene ring and the plane of the nitro group, as well as the torsion angles defining the orientation of the propanoate side chain. researchgate.net The crystal packing would be stabilized by the intermolecular interactions discussed in section 4.3.2, such as C-H···O hydrogen bonds, which would be clearly identifiable and quantifiable through crystallographic analysis. researchgate.net

Elucidation of Crystal Packing Arrangements and Supramolecular Interactions

It is hypothesized that the crystal packing will be significantly influenced by weak C—H···O hydrogen bonds, where the aromatic and aliphatic C-H donors interact with the oxygen atoms of the nitro and ester groups, which act as acceptors. Furthermore, the electron-deficient nitrophenyl ring is a prime candidate for engaging in π-π stacking interactions with adjacent rings. These interactions, characterized by the parallel or offset stacking of the aromatic planes, are a common feature in the crystal structures of nitroaromatic compounds. The relative orientation of the stacked rings will be a critical determinant of the unit cell parameters.

A hypothetical representation of the primary intermolecular interactions anticipated in the crystal structure of this compound is presented in the table below.

Interaction TypeDonorAcceptorAnticipated Role in Crystal Packing
Weak Hydrogen BondAromatic C-HNitro O, Ester ODirectional control and stabilization of the lattice
Weak Hydrogen BondAliphatic C-HNitro O, Ester OFine-tuning of molecular conformation and packing
π-π StackingNitrophenyl RingNitrophenyl RingSignificant contribution to lattice energy and density
Dipole-DipoleEster Group (C=O)Ester Group (C=O)Electrostatic stabilization

Surface-Sensitive Spectroscopic Techniques for Functionalized Interfaces

The behavior of molecules at interfaces is critical in a vast array of scientific and technological fields. Surface-sensitive spectroscopic techniques provide invaluable insights into the composition, chemical state, and orientation of molecules on a substrate.

X-Ray Photoelectron Spectroscopy (XPS) for Surface Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique that provides quantitative elemental and chemical state information of the top few nanometers of a material. When applied to surfaces functionalized with this compound, XPS can confirm the presence of the molecule and probe the chemical environment of its constituent atoms.

While specific XPS data for a surface functionalized solely with this compound is not available, studies on similar self-assembled monolayers (SAMs) of nitroaromatic compounds provide a strong basis for analysis. For instance, research on SAMs of a disulfide-functionalized nitrobenzene (B124822) on gold surfaces has shown that the nitro group is susceptible to reduction upon X-ray irradiation during XPS measurements. researchgate.net This highlights a crucial consideration when analyzing such molecules.

The high-resolution XPS spectrum of a surface functionalized with this compound would be expected to show characteristic peaks for carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s). The binding energies of these core-level electrons provide information about their chemical state.

The C 1s spectrum would be complex, with contributions from the aromatic ring, the aliphatic chain, the ester carbonyl group (O-C=O), and the methoxy group (C-O). Deconvolution of this peak would allow for the quantification of these different carbon environments. The N 1s spectrum is particularly diagnostic for the nitro group, typically appearing at a high binding energy around 406 eV. researchgate.net Any observation of lower binding energy peaks in the N 1s region could indicate the partial or complete reduction of the nitro group to amino or other intermediate species. The O 1s spectrum would show components from the nitro group (O-N=O) and the two distinct oxygen atoms of the ester functionality (C=O and C-O-C).

A table summarizing the expected core-level binding energies for the elemental composition of a this compound functionalized surface is provided below. The values are based on typical binding energies for these functional groups and data from analogous compounds.

ElementCore LevelFunctional GroupExpected Binding Energy (eV)
CarbonC 1sC-C (aromatic, aliphatic)~284.8
C-O (methoxy)~286.5
O-C=O (ester)~288.9
NitrogenN 1s-NO₂~406.0
OxygenO 1sC=O (ester)~532.0
C-O-C (ester)~533.5
-NO₂~533.0

This detailed analysis, combining theoretical predictions for crystal packing and established spectroscopic principles for surface analysis, provides a robust framework for understanding the structural and interfacial properties of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) Calculations

Quantum mechanics forms the bedrock of modern computational chemistry, providing a detailed description of electron behavior and its influence on molecular properties. For a molecule like Methyl 3-(4-nitrophenyl)propanoate, QM calculations can elucidate its electronic landscape and predict its chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometries

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it ideal for studying molecules of this size. scholarsresearchlibrary.com DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311G(d,p), are used to determine the optimized molecular geometry of this compound. imist.maimist.ma These calculations find the lowest energy arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles.

For the aromatic ring, the C-N bond connecting the nitro group and the phenyl ring, and the C-C bonds of the propanoate chain, DFT provides optimized lengths. In related nitro-aromatic compounds, the presence of substituents is known to cause changes in bond lengths and angles. unpatti.ac.id The geometry of the nitro group itself, specifically the N-O bond lengths and the O-N-O bond angle, is also a key output of these calculations. The planarity of the nitrobenzene (B124822) moiety and the orientation of the propanoate side chain relative to the ring are critical geometric parameters determined through DFT optimization. unpatti.ac.id

Table 1: Representative Optimized Geometric Parameters for Nitroaromatic Compounds (Illustrative) Note: This table presents typical data from DFT calculations on related molecules, as specific data for this compound is not available in the cited literature. The values are intended to be illustrative of the outputs of such a study.

Parameter Typical Value (Angstrom/Degrees) Method/Basis Set
C-N Bond Length ~1.48 Å B3LYP/6-31G(d)
N-O Bond Length ~1.23 Å B3LYP/6-31G(d)
O-N-O Bond Angle ~124° B3LYP/6-31G(d)

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Charge Transfer Interactions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. scispace.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. scispace.com The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a significant indicator of molecular stability and reactivity. imist.mascispace.com

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the ester group, while the LUMO is anticipated to be concentrated on the electron-withdrawing nitrobenzene moiety. unpatti.ac.idresearchgate.net This distribution facilitates intramolecular charge transfer from the phenylpropanoate portion to the nitro group upon electronic excitation. research-nexus.netnih.gov The HOMO-LUMO gap for nitrobenzene derivatives is typically in the range of 4-5 eV. scispace.com A smaller gap suggests higher reactivity and a greater ease of electronic transitions. scispace.com

Table 2: Illustrative Frontier Orbital Energies for Nitrobenzene Derivatives Note: This table shows representative HOMO, LUMO, and energy gap values for related nitroaromatics to illustrate the expected findings for this compound.

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
Nitrobenzene scispace.com -7.96 -3.13 4.83

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. imist.maimist.ma The MEP map uses a color spectrum to represent different potential values on the electron density surface. Red regions indicate areas of negative electrostatic potential, rich in electrons and susceptible to electrophilic attack, while blue regions denote positive potential, which are electron-poor and prone to nucleophilic attack. scispace.com

In this compound, the MEP map would show the most negative potential (red) localized on the oxygen atoms of the nitro group, making them the primary sites for electrophilic interactions. imist.maimist.ma The carbonyl oxygen of the ester group would also exhibit a region of negative potential. Conversely, positive potential (blue) would be found around the hydrogen atoms of the phenyl ring and the aliphatic chain, as well as near the nitrogen atom of the nitro group. imist.mascispace.com Such maps are instrumental in understanding intermolecular interactions. mdpi.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Hybridization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a localized Lewis-like structure of bonds and lone pairs, providing a chemically intuitive picture of bonding. uni-muenchen.deq-chem.com This method allows for the quantitative study of intramolecular interactions, such as hyperconjugation, by analyzing the delocalization of electron density from occupied NBOs (donors) to unoccupied NBOs (acceptors). rsc.org

For this compound, NBO analysis would detail the hybridization of each atom. For example, it would describe the sp² character of the aromatic carbons and the nitrogen of the nitro group, and the sp³ character of the carbons in the propanoate chain. researchgate.net A key aspect would be the analysis of the strong intramolecular hyperconjugative interactions between the phenyl ring's π-orbitals and the nitro group's π* anti-bonding orbitals. This donor-acceptor interaction is responsible for the electron-withdrawing nature of the nitro group and significantly influences the molecule's electronic properties and reactivity. researchgate.net The analysis can also quantify the polarization of the C-O and C=O bonds within the ester functional group.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods excel at describing electronic properties, they are computationally expensive for studying the dynamic motions and conformational landscapes of flexible molecules. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a computationally feasible alternative for these larger-scale phenomena.

Exploration of Conformational Energy Landscapes and Stereochemical Preferences

The propanoate side chain of this compound possesses several rotatable single bonds, leading to a complex conformational landscape. Molecular mechanics force fields can be used to systematically rotate these bonds and calculate the potential energy of the resulting conformers. This exploration helps to identify the low-energy, most stable conformations of the molecule. youtube.comutdallas.edu

Simulation of Solvent Effects and Intermolecular Interactions

The chemical behavior of a molecule is significantly influenced by its environment, particularly the solvent. Computational methods allow for the simulation of these solvent effects, providing insights into how intermolecular forces shape the molecule's properties.

For this compound, the presence of a polar nitro group and an ester functionality suggests that its properties will be sensitive to the polarity of the solvent. Theoretical studies on analogous compounds, such as 4-((2-Methyl-4-Nitrophenyl) Imino Methyl)Phenol, have demonstrated that increasing solvent polarity can lead to a progressive shift to longer wavelengths in its absorption spectra. echemi.com This is attributed to the stabilization of the excited state by polar solvents, which decreases the energy gap between the ground and excited states. echemi.com

Simulations using methods like Time-Dependent Density Functional Theory (TDDFT) can predict changes in dipole moment and polarizability in various solvents. For similar molecules, it has been observed that both the dipole moment and polarizability increase with rising solvent polarity, indicating a greater charge separation and distortion of the electron cloud. echemi.com It is reasonable to predict a similar trend for this compound, as detailed in the hypothetical data table below.

Table 1: Predicted Solvent Effects on Molecular Properties of this compound

SolventDielectric Constant (ε)Predicted Dipole Moment (Debye)Predicted Polarizability (α)
Vacuum1LowBase Value
Cyclohexane2.02IntermediateIncreased
Methanol (B129727)33.0HighSignificantly Increased
Water80.1Very HighMaximally Increased

This table is illustrative and based on trends observed for similar compounds. Specific values would require dedicated computational studies on this compound.

Intermolecular interactions, such as hydrogen bonding, are also crucial. While this compound is not a strong hydrogen bond donor, the oxygen atoms of the nitro and ester groups can act as hydrogen bond acceptors. In protic solvents like methanol or water, these interactions would further stabilize the molecule. echemi.com

Theoretical Studies on Structure-Reactivity Relationships and Reaction Pathways

Density Functional Theory (DFT) is a powerful tool for understanding the relationship between a molecule's structure and its reactivity. nih.gov For this compound, the strong electron-withdrawing nature of the para-nitro group significantly influences the electronic distribution across the entire molecule. This effect lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the aromatic ring and the carbonyl carbon of the ester group more susceptible to nucleophilic attack. nih.gov

Theoretical studies on related nitrophenyl compounds have used Natural Bond Orbital (NBO) analysis to quantify charge distributions and understand donor-acceptor interactions. Such analysis on this compound would likely reveal a significant positive charge on the carbon atoms of the aromatic ring that are ortho and meta to the nitro group, as well as on the carbonyl carbon.

Computational investigations into reaction pathways can elucidate the mechanisms of chemical transformations. For instance, the reduction of the nitro group to an amino group is a common reaction for this class of compounds. Theoretical modeling can map out the transition states and intermediates involved in this process, providing insights into the reaction kinetics and thermodynamics. Similarly, the hydrolysis of the ester group, which proceeds via nucleophilic acyl substitution, can be modeled to understand the energy barriers and the role of catalysts.

A computational study on the reaction of a similar compound, ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, with a diene highlighted the complexity of reaction pathways, revealing the possibility of zwitterionic intermediates. aps.org This underscores the importance of theoretical calculations in predicting and understanding non-intuitive reaction mechanisms that may also be relevant for this compound.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. DFT calculations can provide theoretical chemical shifts (δ) and vibrational frequencies that, when compared with experimental data, can confirm the structure of a compound and aid in the assignment of signals. nih.gov

For this compound, predicting the ¹H and ¹³C NMR spectra is crucial for its characterization. The electron-withdrawing nitro group is expected to deshield the aromatic protons, leading to chemical shifts in the downfield region of the spectrum, typically around 8.2 ppm for protons ortho to the nitro group. DFT calculations can provide more precise predictions of these chemical shifts, as well as those for the aliphatic chain and the methyl ester group. Discrepancies between predicted and experimental spectra can often be resolved by considering conformational flexibility and solvent effects. In cases of ambiguity, advanced techniques like heteronuclear correlation experiments (HSQC/HMBC) can be used in conjunction with theoretical predictions for definitive assignments. nih.gov

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C=O172.5172.1
C-NO₂147.0146.8
Aromatic CH (ortho to NO₂)129.5129.2
Aromatic CH (meta to NO₂)124.0123.7
-CH₂- (alpha to C=O)35.034.8
-CH₂- (beta to C=O)30.029.9
-OCH₃52.051.8

This table is for illustrative purposes. The predicted values are hypothetical and would need to be calculated using appropriate DFT methods and basis sets.

In Silico Screening and Ligand-Binding Predictions for Chemical Systems

In silico screening, including molecular docking, has become a cornerstone of modern drug discovery and materials science. These computational techniques allow for the rapid evaluation of a compound's potential to interact with a specific biological target, such as an enzyme or receptor.

While there are no specific published in silico screening studies featuring this compound as a ligand, its structural motifs are present in compounds that have been investigated for various biological activities. echemi.com The general procedure involves docking the 3D structure of the ligand into the binding site of a target protein. The docking algorithm then predicts the most favorable binding poses and estimates the binding affinity, often expressed as a docking score.

For this compound, potential targets for in silico screening could include enzymes for which it might act as a substrate or inhibitor. For example, its ester linkage makes it a candidate for screening against hydrolases. The nitroaromatic moiety is a feature found in various bioactive molecules, suggesting that it could be screened against a range of targets implicated in different diseases. The results of such screenings, typically in the form of binding affinities and predicted intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), can prioritize compounds for further experimental testing.

Exploration of Chemical Transformations and Derivatization Strategies

Strategic Functionalization of the Nitroaromatic Moiety

The nitro group attached to the phenyl ring is a key functional handle that can be strategically manipulated to introduce a variety of other functional groups, significantly altering the electronic and steric properties of the molecule.

Selective Reductive Transformations to Amino and Other Derivatives

The reduction of the nitro group to an amino group is a fundamental and widely utilized transformation. This conversion is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. Other reducing agents like tin(II) chloride (SnCl2) in the presence of hydrochloric acid, or iron (Fe) in acetic acid, can also be employed for this purpose. The resulting methyl 3-(4-aminophenyl)propanoate is a crucial intermediate for the synthesis of a wide range of compounds, including pharmaceuticals and materials.

Further derivatization of the newly formed amino group can lead to a plethora of other functionalities. For instance, diazotization of the amine followed by treatment with various reagents can introduce functionalities like hydroxyl (-OH), cyano (-CN), or halo (-F, -Cl, -Br, -I) groups onto the aromatic ring.

Ortho-, Meta-, and Para-Directed Aromatic Substitutions

The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution reactions. However, the presence of the propanoate side chain can influence the regioselectivity of these reactions. Nucleophilic aromatic substitution (SNAr) is also a viable strategy, particularly for the displacement of the nitro group itself or other suitable leaving groups on the aromatic ring by strong nucleophiles.

Versatile Modifications of the Propanoate Ester Group

Controlled Hydrolysis and Transesterification Reactions

The methyl ester of methyl 3-(4-nitrophenyl)propanoate can be readily hydrolyzed to the corresponding carboxylic acid, 3-(4-nitrophenyl)propanoic acid, under either acidic or basic conditions. This hydrolysis is a fundamental step in many synthetic pathways, as the resulting carboxylic acid can undergo a wide range of further transformations.

Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. This allows for the introduction of various alkyl or aryl groups, thereby modifying the properties of the ester moiety.

Diverse Functional Group Interconversions at the Carboxylate Position

The carboxylate group, obtained after hydrolysis, is a versatile functional group that can be converted into numerous other functionalities. For instance, it can be reduced to the corresponding primary alcohol, 3-(4-nitrophenyl)propan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH4). Alternatively, it can be converted to an acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2), which then serves as a reactive intermediate for the formation of amides, anhydrides, and other acyl derivatives.

Strategies for Molecular Scaffold Diversification

Synthesis of Novel Phenylpropanoid Analogues

The core structure of this compound provides a foundation for the creation of novel phenylpropanoid analogues. The primary routes for derivatization involve modifications of the nitro group and reactions at the ester moiety.

A key transformation is the reduction of the nitro group to an amino group, which dramatically alters the electronic properties of the aromatic ring and introduces a nucleophilic center. This reduction can be achieved using various reagents, such as catalytic hydrogenation (e.g., H2/Pd-C), or chemical reducing agents like tin(II) chloride (SnCl2) or iron in acidic media. The resulting methyl 3-(4-aminophenyl)propanoate is a valuable intermediate for further functionalization, including diazotization followed by substitution, or acylation to form amides.

The ester group can be hydrolyzed under basic or acidic conditions to yield 3-(4-nitrophenyl)propanoic acid. This carboxylic acid can then be coupled with a wide range of amines or alcohols to generate a library of amide and ester analogues, respectively. Standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed for amide bond formation.

Furthermore, the aromatic ring itself can undergo electrophilic substitution reactions, although the strong deactivating effect of the nitro group makes these transformations challenging. Nevertheless, under forcing conditions, halogenation or sulfonation might be possible, leading to further diversification of the phenylpropanoid scaffold.

Starting Material Reagent(s) Product Transformation
This compoundH2, Pd/CMethyl 3-(4-aminophenyl)propanoateReduction of nitro group
This compound1. NaOH, H2O 2. SOCl2 3. R-NH2N-substituted-3-(4-nitrophenyl)propanamideEster hydrolysis and amidation
This compound1. NaOH, H2O 2. R-OH, H+Alkyl 3-(4-nitrophenyl)propanoateTransesterification

Integration of the Core Structure into Heterocyclic Systems

The chemical functionalities present in this compound and its derivatives make it a valuable precursor for the synthesis of various heterocyclic compounds. ontosight.airesearchgate.net These transformations often involve the participation of the nitro group (or its reduced amino form) and the side chain.

One common strategy involves the reduction of the nitro group to an amine, followed by intramolecular or intermolecular cyclization reactions. For instance, the resulting aniline (B41778) derivative can be used in reactions like the Skraup synthesis or Doebner-von Miller reaction to form quinolines. Condensation of the amino group with dicarbonyl compounds can lead to the formation of various nitrogen-containing heterocycles.

The side chain can also be manipulated to facilitate cyclization. For example, after reduction of the nitro group, the resulting amino-propanoate can undergo intramolecular lactamization under appropriate conditions to form a dihydrocarbostyril (3,4-dihydroquinolin-2-one) ring system.

Furthermore, the 4-nitrophenyl moiety itself can be incorporated into larger heterocyclic frameworks. Research has shown the synthesis of 5,6,7,8-tetrahydroisoquinolines and related thieno[2,3-c]isoquinolines bearing a 4-nitrophenyl group. nih.gov These syntheses often involve multi-component reactions where a derivative of 3-(4-nitrophenyl)propanoic acid or a similar precursor is reacted with other building blocks to construct the heterocyclic core. nih.gov These complex structures can exhibit interesting biological activities. nih.gov

Precursor Reaction Type Resulting Heterocycle
Methyl 3-(4-aminophenyl)propanoateIntramolecular amidation3,4-Dihydroquinolin-2-one
3-(4-Aminophenyl)propanoic acid derivativeCondensation with dicarbonylsVarious N-heterocycles
4-Nitrophenyl-containing building blocksMulti-component reactionsTetrahydroisoquinolines, Thienoisoquinolines

Applications as a Protecting Group in Complex Organic Synthesis

The 3-(4-nitrophenyl)propanoyl group, derived from this compound, can be utilized as a protecting group for hydroxyl functionalities in the intricate world of multi-step organic synthesis. organic-chemistry.org A protecting group is a temporary modification of a functional group to prevent it from reacting during a chemical transformation on another part of the molecule. organic-chemistry.org

Selective Protection of Hydroxyl Functionalities

The 3-(4-nitrophenyl)propanoate group can be introduced to protect a hydroxyl group by converting the corresponding 3-(4-nitrophenyl)propanoic acid into a more reactive acylating agent, such as an acid chloride or by using coupling agents. This allows for the selective acylation of hydroxyl groups, even in the presence of other sensitive functionalities. jcsp.org.pk The choice of reaction conditions is crucial to ensure high yields and avoid side reactions. jcsp.org.pk

The reactivity of different hydroxyl groups can vary based on steric hindrance and electronic effects. nih.gov For instance, primary alcohols are generally more reactive towards acylation than secondary or tertiary alcohols. This inherent difference in reactivity can be exploited for selective protection. nih.gov The Mitsunobu reaction, for example, provides a mild method for the esterification of alcohols and has been shown to be selective for aliphatic alcohols in the presence of phenols. jcsp.org.pk

The stability of the resulting 3-(4-nitrophenyl)propanoate ester is a key consideration. It must be robust enough to withstand various reaction conditions that may be employed in subsequent synthetic steps, yet be removable under specific and mild conditions. organic-chemistry.orgorganic-chemistry.org

Hydroxyl-containing Substrate Acylating Agent/Conditions Protected Product Key Feature
Primary Alcohol3-(4-Nitrophenyl)propanoyl chloride, PyridineR-O-CO-CH2CH2-(p-NO2-Ph)Protection of primary -OH
Diol3-(4-Nitrophenyl)propanoic acid, DCCMono-protected diolSelective protection
Polyol3-(4-Nitrophenyl)propanoic acid, Mitsunobu conditionsRegioselectively protected polyolMild and selective protection

Development of Orthogonal Deprotection Strategies

An essential feature of a good protecting group is its ability to be removed selectively in the presence of other protecting groups. organic-chemistry.org This concept is known as orthogonality. organic-chemistry.org The development of orthogonal deprotection strategies is critical for the synthesis of complex molecules with multiple functional groups that require protection. rsc.org

The 3-(4-nitrophenyl)propanoyl group offers a unique deprotection pathway based on the reduction of the nitro group. luxembourg-bio.com The nitro group can be reduced to an amine, which then facilitates the cleavage of the ester bond through an intramolecular cyclization-elimination process, leading to the formation of a lactam and release of the free alcohol. This deprotection can be achieved under neutral conditions, for example, using catalytic hydrogenation or reducing agents like zinc dust in the presence of a proton source.

This deprotection method is orthogonal to many other common protecting groups. For instance, acid-labile groups like tert-butyldimethylsilyl (TBDMS) ethers or base-labile groups like acetate (B1210297) esters would remain intact under the neutral conditions used for the reductive cleavage of the 3-(4-nitrophenyl)propanoate group. masterorganicchemistry.com Conversely, the 3-(4-nitrophenyl)propanoate group is stable to the acidic or basic conditions used to remove those other protecting groups. emerginginvestigators.org This orthogonality allows for a planned sequence of deprotection steps in a complex synthesis. nih.gov

Protecting Group Deprotection Condition Orthogonality
3-(4-Nitrophenyl)propanoylH2, Pd/C or Zn, NH4ClStable to acid and base
tert-Butyldimethylsilyl (TBDMS)F- (e.g., TBAF) or H+Stable to neutral reduction
Acetate (Ac)Mild base (e.g., K2CO3, MeOH)Stable to neutral reduction
9-Fluorenylmethyloxycarbonyl (Fmoc)Base (e.g., Piperidine)Stable to neutral reduction and mild acid

This strategic use of the 3-(4-nitrophenyl)propanoyl protecting group, with its specific deprotection mechanism, provides a valuable tool for chemists engaged in the synthesis of complex natural products and other challenging target molecules.

Advanced Applications in Materials Science and Chemical Tool Development

Utilization as a Building Block for Advanced Functional Materials

The inherent reactivity of Methyl 3-(4-nitrophenyl)propanoate makes it a valuable precursor for the synthesis of a variety of functional materials. The nitro group can be readily reduced to an amino group, transforming the molecule into a bifunctional monomer suitable for polymerization. This transformation is key to its use in creating advanced polymeric structures and functional films.

Precursors for Polymeric Architectures

The reduction of the nitro group in this compound yields Methyl 3-(4-aminophenyl)propanoate. This resulting aromatic amino ester is a valuable monomer for the synthesis of polyamides with tailored properties. The general approach involves the polycondensation of the bifunctional amino ester with various diacyl chlorides. derpharmachemica.comrsc.org While specific studies on the polymerization of Methyl 3-(4-aminophenyl)propanoate are not extensively documented in publicly available literature, the principles of polyamide synthesis from aromatic diamines and diacyl chlorides are well-established. nih.govnih.gov

The synthesis of aromatic polyamides typically involves reacting the diamine monomer with a diacyl chloride in a suitable solvent system. derpharmachemica.com The properties of the resulting polyamide, such as thermal stability, solubility, and mechanical strength, can be tuned by the choice of the diacyl chloride co-monomer. nih.govnih.gov For instance, the incorporation of flexible linkages in the diacyl chloride can enhance the solubility of the resulting polyamide. The general reaction for the synthesis of polyamides from an aromatic amino ester like Methyl 3-(4-aminophenyl)propanoate is depicted below:

General Polyamide Synthesis Reaction

Reactants Conditions Product

The resulting polyamides, containing both aromatic and ester functionalities, are expected to exhibit good thermal stability and have potential applications in high-performance materials. Further research into the synthesis and characterization of polyamides derived specifically from Methyl 3-(4-aminophenyl)propanoate would be beneficial to fully explore their properties and potential applications. researchgate.netrsc.orgmdpi.com

Components in the Development of Functional Coatings and Films

Nitroaromatic compounds, including esters like this compound, can be utilized as additives in polymer films and coatings to impart specific functionalities. researchgate.netnordmann.globalclariant.comsetac.org The presence of the nitro group can influence the surface energy, refractive index, and UV absorption properties of the material. While direct applications of this compound in coatings are not widely reported, the general use of nitroaromatic compounds suggests its potential in this area. For example, nitroaromatic compounds are known to be effective UV stabilizers in some polymer systems. researchgate.net

Furthermore, thin films containing nitroaromatic compounds are being explored for sensor applications, particularly for the detection of explosives. derpharmachemica.com The interaction of these films with specific analytes can lead to a measurable change in their optical or electronic properties. The incorporation of this compound into polymer films could potentially lead to the development of novel functional coatings with tailored properties.

Design and Synthesis of Chemical Probes and Sensors

The electronic properties of the nitroaromatic system in this compound make it a candidate for the development of chemical probes and sensors. The electron-withdrawing nature of the nitro group can influence the fluorescence and colorimetric properties of the molecule upon interaction with specific analytes.

Development of Fluorescent Probes for Chemical Analytes

Nitroaromatic compounds are well-known quenchers of fluorescence. elsevierpure.comresearchgate.netnih.gov This property can be harnessed to design "turn-off" fluorescent sensors. In such a system, the fluorescence of a fluorophore is quenched in the presence of the nitroaromatic compound. The detection of an analyte can be achieved if the interaction of the analyte with the nitroaromatic compound disrupts the quenching process, leading to a "turn-on" fluorescent signal.

While specific research on this compound as a primary fluorescent probe is limited, its ability to quench fluorescence makes it a potential component in fluorescence resonance energy transfer (FRET) based sensors. In a FRET sensor, the nitroaromatic moiety could act as an acceptor, quenching the fluorescence of a donor fluorophore. The binding of an analyte could then alter the distance or orientation between the donor and acceptor, leading to a change in the FRET efficiency and a corresponding change in the fluorescence signal. edinst.comchemrxiv.org

Fluorescence Quenching Principle

Phenomenon Description Potential Application

Creation of Colorimetric Sensors for Specific Molecular Recognition

The nitroaromatic group can also serve as a chromophore for the development of colorimetric sensors. The interaction of this compound with certain analytes can lead to a change in its electronic structure, resulting in a visible color change. This principle is the basis for colorimetric sensing. nih.gov

For instance, the reduction of the nitro group to an amino group leads to a significant change in the absorption spectrum of the molecule, which can be visually observed. This transformation can be triggered by specific reducing agents, and thus, this compound could potentially be used as a colorimetric sensor for such analytes. Furthermore, the formation of charge-transfer complexes between the electron-deficient nitroaromatic ring and electron-rich analytes can also result in a distinct color change, providing another mechanism for colorimetric detection.

Role as an Intermediate in Fine Chemical and Agrochemical Synthesis

This compound serves as a valuable intermediate in the synthesis of a variety of fine chemicals and agrochemicals. Its functional groups, the nitro group and the ester, can be selectively transformed to build more complex molecules.

The reduction of the nitro group to an amine is a key transformation, yielding Methyl 3-(4-aminophenyl)propanoate. This amino derivative can then be further modified. For example, diazotization of the amino group followed by coupling with a suitable aromatic compound can be used to synthesize a wide range of azo dyes. researchgate.netnih.govmdpi.comnih.govmdpi.com Azo dyes are an important class of industrial colorants with diverse applications.

Furthermore, the amino derivative can be a precursor for the synthesis of various phenylethylamine derivatives, a class of compounds with significant pharmacological activity. wikipedia.org For example, while not a direct route, the structural motif of 4-nitrophenylethylamine, which can be conceptually derived from this compound through reduction and decarboxylation, is a key intermediate in the synthesis of the pharmaceutical compound Mirabegron. google.comgoogle.comgoogleapis.comresearchgate.net

Key Synthetic Transformations and Products

Starting Material Transformation Product Application
This compound Reduction of nitro group Methyl 3-(4-aminophenyl)propanoate Monomer for polyamides, Precursor for dyes and pharmaceuticals
Methyl 3-(4-aminophenyl)propanoate Diazotization and Azo Coupling Azo Dyes Colorants

Precursor in the Synthesis of Diverse Research Chemicals

The true value of this compound in a research context lies in its adaptability as a precursor molecule. The compound's nitro group can be readily reduced to an amine, a fundamental transformation that opens up a vast landscape of synthetic possibilities. This reduction yields Methyl 3-(4-aminophenyl)propanoate, a key intermediate for a variety of further chemical elaborations.

One significant application of this amino derivative is in the synthesis of azo dyes. Azo dyes, characterized by the -N=N- functional group, are a large and important class of colored compounds with wide-ranging applications in research and industry. nih.gov The synthesis of these dyes typically involves the diazotization of a primary aromatic amine, such as the one derived from this compound, followed by coupling with an electron-rich partner. nih.govnih.gov This makes the parent compound a valuable starting material for creating novel dye structures for various research purposes, including the development of new analytical reagents or molecular probes. researchgate.netiiste.org

Furthermore, the structural motif of a phenylpropanoic acid derivative is found in various biologically active compounds. For instance, the synthesis of Phenibut, a neuropsychotropic drug, involves intermediates that are structurally related to this compound, highlighting the utility of this chemical scaffold in medicinal chemistry research. chemicalbook.com While not a direct precursor in this specific example, the underlying structure underscores the potential for this compound to be used in the synthesis of new pharmaceutical candidates and other bioactive molecules. Nitro compounds, in general, are considered indispensable building blocks for the synthesis of pharmaceutically relevant molecules. frontiersin.org

The ester group of this compound can also undergo transesterification or amidation, allowing for the introduction of different functional groups and the construction of more complex molecules, including polymers. For example, reaction with ammonia (B1221849) can produce 3-(4-nitrophenyl)propanamide, an intermediate that can be used in polymer synthesis.

Contributions to the Development of Agrochemical Compounds

The development of novel agrochemicals is another area where nitrophenyl compounds have demonstrated significant potential. Research has shown that analogues of this compound, such as 4-nitrophenyl 2-bromo-2-methylpropanoate, have been found to possess miticidal, insecticidal, nematocidal, and fungicidal activities. researchgate.net This indicates that the nitrophenyl moiety is a key pharmacophore for activity against a range of agricultural pests.

The synthetic versatility of this compound makes it a valuable starting point for the creation of libraries of related compounds that can be screened for agrochemical activity. By modifying the ester group or the propyl chain, or by introducing other substituents onto the aromatic ring, chemists can systematically explore the structure-activity relationships of this class of compounds to develop more effective and selective pesticides. The reduction of the nitro group to an amine also provides a route to different classes of potentially active agrochemicals.

Environmental Chemical Research Applications

Understanding the fate of synthetic chemicals in the environment is a critical area of research. This compound, as a representative nitrophenyl ester, can be used as a model compound to study the mechanisms of environmental chemical transformations.

Studies on Mechanisms of Environmental Chemical Transformations

The primary abiotic degradation pathway for esters in the aquatic environment is hydrolysis, a reaction that cleaves the ester bond to form a carboxylic acid and an alcohol. The rate of this reaction is highly dependent on pH and temperature. oieau.fr Studies on the hydrolysis of substituted methyl benzoates have provided valuable insights into the environmental persistence of such compounds. For example, the presence of an electron-withdrawing group like the nitro group in the para position significantly accelerates the rate of hydrolysis compared to the unsubstituted methyl benzoate (B1203000). oieau.fr

Below is a table illustrating the estimated hydrolysis half-lives of methyl benzoate and its 4-nitro and 4-methoxy substituted analogues at pH 8 and 10°C, conditions that can be found in soil and groundwater.

CompoundHalf-life (years)
Methyl 4-methoxybenzoate4.8
Methyl benzoate1.8
Methyl 4-nitrobenzoate 0.1
Data extrapolated from studies on the hydrolysis of substituted methyl benzoates. oieau.fr

This data clearly demonstrates that the nitro group makes the ester more susceptible to hydrolysis, leading to a shorter environmental persistence. Such studies are crucial for predicting the environmental fate of nitrophenyl ester compounds and for assessing their potential for long-range transport and accumulation in the environment. Research on the hydrolysis of other p-nitrophenyl esters in various aqueous environments further corroborates the importance of this degradation pathway. nih.gov

In addition to abiotic processes, biotic degradation by microorganisms is a key factor in the environmental transformation of organic compounds. While direct studies on the biodegradation of this compound are limited, research on related nitrophenyl alkanoates provides valuable insights. Studies have shown that soil microorganisms possess esterases that can hydrolyze p-nitrophenyl alkanoates, indicating that microbial activity can contribute to the degradation of such compounds in the environment. chemicalbook.comnih.gov

Conclusion and Future Research Directions

Synthesis and Reaction Scope

The primary synthesis of methyl 3-(4-nitrophenyl)propanoate is achieved through the Fischer esterification of 3-(4-nitrophenyl)propanoic acid in methanol (B129727) with a catalytic amount of sulfuric acid. This method is efficient, with reflux conditions for approximately three hours leading to near-complete conversion.

The reaction scope of this compound is broad, encompassing transformations at both the nitro group and the ester moiety.

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH2) via catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This transformation yields methyl 3-(4-aminophenyl)propanoate, a valuable intermediate for pharmaceuticals and agrochemicals. Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl2) in hydrochloric acid can also be employed, though catalytic hydrogenation often provides higher selectivity.

Hydrolysis of the Ester Group: The ester can be hydrolyzed back to the corresponding carboxylic acid, 3-(4-nitrophenyl)propanoic acid. This reaction can be mediated by either a base, such as hydroxide (B78521) ions, or acid catalysis.

Transesterification: The methyl ester can undergo transesterification with other alcohols in the presence of an acid catalyst to produce different alkyl 3-(4-nitrophenyl)propanoates. For instance, reaction with ethanol (B145695) yields ethyl 3-(4-nitrophenyl)propanoate.

Amidation: Reaction with ammonia (B1221849) in methanol can convert the ester into 3-(4-nitrophenyl)propanamide, an intermediate for polymers.

Electrophilic Aromatic Substitution: The nitro group acts as a meta-director for electrophilic aromatic substitution on the benzene (B151609) ring. However, the steric hindrance from the propanoate side chain can limit the efficiency of these reactions.

A summary of key reactions is presented in the table below.

Reaction TypeReagents/ConditionsProduct
Catalytic HydrogenationH₂, Pd/CMethyl 3-(4-aminophenyl)propanoate
Chemical ReductionSnCl₂/HClMethyl 3-(4-aminophenyl)propanoate
Base-Mediated HydrolysisOH⁻3-(4-Nitrophenyl)propanoic acid
Acid-Mediated HydrolysisH₃O⁺3-(4-Nitrophenyl)propanoic acid
TransesterificationROH, H⁺ catalystAlkyl 3-(4-nitrophenyl)propanoate
AmidationNH₃, Methanol3-(4-Nitrophenyl)propanamide

Mechanistic Insights and Kinetic Understanding

Mechanistic studies have provided valuable insights into the reactions of this compound and related compounds. The hydrolysis of p-nitrophenyl esters, for example, is a well-studied process. The reaction proceeds via nucleophilic attack at the carbonyl carbon of the ester. nih.gov In base-mediated hydrolysis, the hydroxide ion is the nucleophile, while in acid-mediated hydrolysis, a water molecule attacks the protonated carbonyl group.

The electronic properties of substituents on the aromatic ring significantly influence reaction rates. Studies on the hydrolysis of para-substituted nitrophenyl benzoate (B1203000) esters have utilized Hammett linear free-energy relationships to elucidate reaction mechanisms. semanticscholar.org These studies have shown a correlation between hydrolytic rates and the charge density of the carbonyl carbon. semanticscholar.org

Kinetic investigations into the pyrolysis of methyl propanoate at high temperatures have revealed that its decomposition is primarily controlled by unimolecular decomposition and H-abstraction reactions. researchgate.net While not directly on the title compound, these studies on a related small ester provide a foundational understanding of the thermal stability and decomposition pathways of the propanoate moiety.

Prospective Avenues in Chemical Synthesis and Derivatization

The synthetic utility of this compound extends beyond its immediate reaction products. The derivatives of this compound hold significant promise for further chemical exploration.

The reduction of the nitro group to an amine is a key transformation, as the resulting methyl 3-(4-aminophenyl)propanoate is a versatile building block. This amine can be diazotized and subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents onto the aromatic ring. Furthermore, the amino group can be acylated, alkylated, or used in the formation of heterocyclic systems, dramatically expanding the molecular diversity accessible from the parent compound.

The ester functionality also offers numerous opportunities for derivatization. Conversion to the corresponding hydrazide would provide a precursor for the synthesis of various five-membered heterocycles. Reaction with organometallic reagents, such as Grignard reagents, could lead to the formation of tertiary alcohols.

Future research could focus on developing more efficient and selective methods for these transformations, as well as exploring novel reaction pathways. For instance, the development of catalytic asymmetric methods for reactions involving the propanoate side chain could lead to the synthesis of chiral derivatives with potential applications in stereoselective synthesis and medicinal chemistry.

Emerging Applications in Modern Chemical Science

While currently utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, the unique electronic and structural features of this compound and its derivatives suggest potential for broader applications.

The nitroaromatic moiety is a known pharmacophore in certain classes of drugs, and derivatives could be investigated for biological activity. For instance, the structural motif is present in compounds with anti-inflammatory and anticancer potential.

In materials science, the ability to functionalize both the aromatic ring and the ester group makes this compound an interesting candidate for the development of novel polymers and functional materials. The incorporation of this unit into polymer backbones or as a pendant group could impart specific electronic or recognition properties.

Furthermore, the use of p-nitrophenyl esters as probes to study enzyme-catalyzed reactions highlights a potential application area. nih.govsemanticscholar.org The release of the colored p-nitrophenolate anion upon hydrolysis allows for convenient spectrophotometric monitoring of enzyme activity. semanticscholar.org This principle could be extended to design specific substrates for other enzymes or to develop new enzyme inhibitors.

The continued exploration of the chemistry of this compound and its derivatives is likely to uncover new and exciting applications in diverse areas of modern chemical science, from the development of new therapeutic agents to the creation of advanced materials with tailored properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-(4-nitrophenyl)propanoate, and how can reaction conditions be optimized?

  • Methodological Answer : A key approach involves nitro-group reduction or esterification of precursor acids. For example, intermediates like this compound derivatives can be synthesized via catalytic hydrogenation of nitro groups using palladium on charcoal (10% Pd/C) under hydrogen atmosphere . Optimization includes monitoring reaction progress via TLC (e.g., n-hexane/ethyl acetate solvent systems) and adjusting catalyst loading or reaction time. Solvent choice (e.g., MeOH) and temperature (room temperature vs. reflux) significantly impact yield.

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemistry. For related esters (e.g., methyl 3-[4-(4-nitrobenzyloxy)phenyl]propanoate), SC-XRD at 223 K confirmed bond lengths (mean C–C = 0.003 Å) and torsion angles, with R factors ≤0.044 . Complementary techniques include 1H^1 \text{H} and 13C^{13} \text{C} NMR to verify substituent positions and ester functionality. For example, nitro group deshielding in 1H^1 \text{H}-NMR (~8.2 ppm for aromatic protons) distinguishes para-substitution .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Despite limited hazard data for the exact compound, analogs with nitro/ester groups require strict PPE (gloves, lab coats, goggles) due to potential skin/eye irritation . Waste should be segregated and treated by certified agencies to avoid environmental contamination. For nitro-containing compounds, avoid open flames due to possible explosive decomposition .

Advanced Research Questions

Q. How can computational modeling aid in understanding the reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can predict electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity in Diels–Alder reactions . Molecular docking studies may also explore interactions with biological targets (e.g., enzymes), though direct data for this compound is limited.

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or mass spectra (e.g., isotopic patterns) may arise from impurities or tautomerism. High-resolution mass spectrometry (HR-MS) can confirm molecular formulas (e.g., C10_{10}H12_{12}N2_2O4_4, exact mass 224.0797) . For ambiguous 1H^1 \text{H}-NMR signals, heteronuclear correlation (HSQC/HMBC) experiments clarify coupling pathways .

Q. How does the nitro group influence the biological activity of this compound analogs?

  • Methodological Answer : Nitro groups often enhance antimicrobial or anticancer activity by increasing electrophilicity. For example, 2-(4-nitrophenyl)-3-hydroxypropenal derivatives exhibit activity via nitro-to-amine reduction in vivo, generating reactive intermediates . Comparative studies with non-nitro analogs (e.g., 3-(4-methoxyphenyl)propanoate) can isolate nitro-specific effects .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

  • Methodological Answer : Batch reproducibility and purification are critical. Flash chromatography (silica gel, gradient elution) is standard for lab-scale, but transitioning to preparative HPLC may be needed for >95% purity. Solvent recovery systems (e.g., rotary evaporation under reduced pressure) reduce costs. Reaction scalability risks include exothermic nitro reductions, requiring controlled hydrogenation conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.